molecular formula C15H17NO3S B5880211 N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide

N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide

Cat. No. B5880211
M. Wt: 291.4 g/mol
InChI Key: KTRIYHZKMRNLND-UHFFFAOYSA-N
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Description

N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide, also known as MMS or NSC-348948, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not fully understood. However, studies have suggested that N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide may inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. CA IX plays a role in regulating the pH of the tumor microenvironment, and inhibition of this enzyme may lead to tumor cell death.
Biochemical and Physiological Effects
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has been shown to have low toxicity in vitro and in vivo studies. In addition to its anti-cancer properties, N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has also been studied for its potential use as a tool in neuroscience research. N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has been shown to inhibit the activity of certain ion channels in neurons, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not water-soluble, which may limit its use in certain experiments. In addition, the mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide. One area of interest is the development of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide analogs with improved solubility and potency. Another potential direction is the investigation of the use of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide and its potential applications in neuroscience research.
Conclusion
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is a chemical compound that has shown promise in scientific research for its potential use as an anti-cancer agent and tool in neuroscience research. While the exact mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not fully understood, studies have suggested that it may inhibit the activity of CA IX and certain ion channels in neurons. Further research is needed to fully understand the potential applications of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide and its analogs in various fields.

Synthesis Methods

N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide can be synthesized through a multi-step process involving the reaction of 3-chloromethylbenzene with sodium methoxide, followed by reaction with phenylsulfonamide. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has been studied for its potential use as an anti-cancer agent. In vitro studies have shown that N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-19-11-14-8-5-9-15(10-14)16-20(17,18)12-13-6-3-2-4-7-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRIYHZKMRNLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide

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